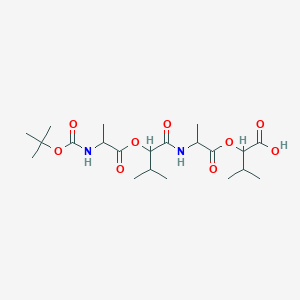
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, also known as 1,4-DPCA, is an inhibitor of prolyl hydroxylase that stabilizes the expression of HIF-1α . It exhibits anticancer and pro-angiogenic activities . In breast cancer cells, 1,4-DPCA inhibits cell proliferation and decreases the deposition of collagens I and IV .
Synthesis Analysis
The synthesis of 1,10-phenanthroline derivatives, including 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, can be achieved through various methods. One approach involves the introduction of a carboxyl group under mild reaction conditions . Another method involves the oxidation of commercially available neocuproine . An alternative method can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis
The molecular formula of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is C13H8N2O3 . The structure includes a 1,10-phenanthroline core, which is a planar, tricyclic molecule that consists of two benzene rings joined by a pyridine ring .Future Directions
The future directions for the study of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given its anticancer and pro-angiogenic activities, it could be particularly interesting to explore its potential in medical and pharmaceutical research .
properties
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
CAS RN |
53946-49-9 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)




![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)